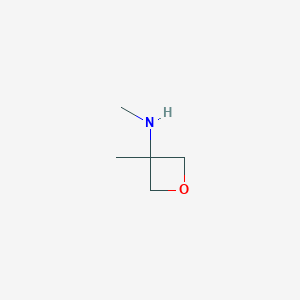

N,3-dimethyloxetan-3-amine

説明

“N,3-dimethyloxetan-3-amine” is a chemical compound with the CAS Number: 1310732-23-0. It has a molecular weight of 101.15 . The physical form of this compound is liquid .

Molecular Structure Analysis

The IUPAC Name for this compound is N,3-dimethyloxetan-3-amine. The InChI Code is 1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 . This indicates that the compound has a cyclic structure with an oxygen atom and an amine group attached to the same carbon atom in the ring.Physical And Chemical Properties Analysis

“N,3-dimethyloxetan-3-amine” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .科学的研究の応用

Kinetics and Mechanism of Formation and Destruction

Research has elucidated the kinetics and mechanisms behind the formation and destruction of nitrogen-containing compounds like N-nitrosodimethylamine (NDMA) in water. This includes their precursors, reactions with disinfectants, and destruction methods such as biodegradation and oxidation processes, highlighting the complexity of interactions between these compounds and environmental factors (Sharma, 2012).

Degradation in Advanced Oxidation Processes

A review on the degradation of nitrogen-containing compounds, including aliphatic and aromatic amines, in advanced oxidation processes (AOPs) presents comprehensive data on degradation efficiencies, reaction mechanisms, and the influence of process parameters. This underscores the effectiveness of AOPs in mineralizing recalcitrant compounds and improving treatment schemes for water pollution control (Bhat & Gogate, 2021).

Role in Acrylic Bone Cements

The accelerating effect of tertiary aromatic amines in the curing of acrylic resins is significant for biomedical applications, such as denture resins or acrylic bone cements. This research delves into the kinetics, mechanism, and activation energy of the reaction, alongside considerations of toxicity and temperature effects on curing parameters (Vázquez, Levenfeld, & Román, 1998).

CO2 Capture and Environmental Impact

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis, structures, properties, and potential applications of these MOFs in catalysis and gas separation demonstrate the versatility and environmental significance of amine-functionalized materials in addressing global challenges like climate change (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

特性

IUPAC Name |

N,3-dimethyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEZCKXASAEYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethyloxetan-3-amine | |

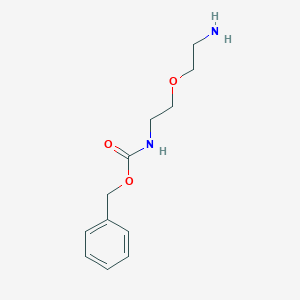

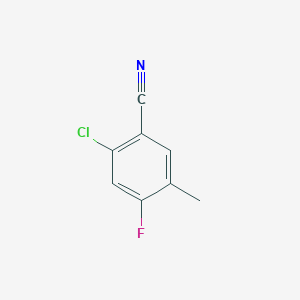

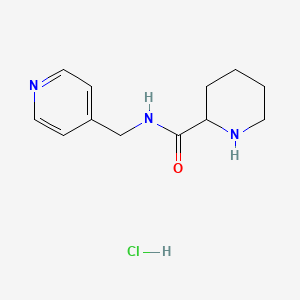

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

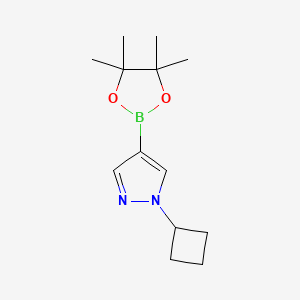

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)

![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1425124.png)

![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)